molecular formula C19H14BrFN2O2 B2980348 N-(4-bromophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946353-69-1

N-(4-bromophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2980348
CAS RN: 946353-69-1
M. Wt: 401.235
InChI Key: KEOYVCVHLVRPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-bromophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom . The compound also has bromophenyl and fluorobenzyl groups, which are aromatic rings with halogen substituents .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and a pyridine ring. These rings could have various orientations relative to each other, depending on the specific locations of the bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of halogens like bromine and fluorine could make the compound more dense and higher-boiling than similar compounds without halogens .

Scientific Research Applications

Selective and Orally Efficacious Inhibitors

N-(4-bromophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and similar compounds have been identified as potent and selective inhibitors in various medical research contexts. For instance, they are utilized in developing inhibitors for the Met kinase superfamily, crucial in treating gastric carcinoma (Schroeder et al., 2009).

Antimalarial Properties

Research has shown the effectiveness of similar compounds in combating malaria. Bromo-benzothiophene carboxamide derivatives, for example, have been identified as potent inhibitors of Plasmodium enoyl-ACP reductase (PfENR), a key enzyme in the Plasmodium parasite, showing promise for antimalarial drug development (Banerjee et al., 2011).

Neuropharmacological Research

These compounds are also significant in neuropharmacological research, particularly in studying compulsive behavior and eating disorders. For example, studies have used similar compounds to explore the role of Orexin-1 Receptor mechanisms in compulsive food consumption (Piccoli et al., 2012).

Radiotracer Synthesis

The structure is relevant in the synthesis of radiotracers for Positron Emission Tomography (PET) studies, especially in investigating cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

HIV Research

Similar compounds have been extensively used in HIV research, particularly in studying inhibitors for HIV integrase, a vital enzyme required for viral replication (Monteagudo et al., 2007).

Synthesis of Polyamides

These compounds are also significant in the synthesis of novel polyamides, which have diverse applications in materials science due to their mechanical strength and thermal stability (Hsiao et al., 1999).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it were a potential drug, for example, future research could involve testing its efficacy and safety in biological models .

properties

IUPAC Name

N-(4-bromophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2O2/c20-14-6-8-16(9-7-14)22-18(24)17-5-2-10-23(19(17)25)12-13-3-1-4-15(21)11-13/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOYVCVHLVRPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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